1,1'-Diacetylferrocen

Electrochemistry Organometallic Chemistry Redox Potential

1,1'-Diacetylferrocene is a strategically critical organometallic precursor that outperforms other ferrocene derivatives in electrocatalysis, asymmetric synthesis, and advanced material applications. Its distinctive 490 mV redox potential and dual acetyl functionality enable the synthesis of FeₓN@RGO electrocatalysts with ORR activity surpassing commercial Pt/C, making it essential for cost-effective PEMFC cathode development. Furthermore, it uniquely forms chiral [3]ferrocenophane frameworks for high-performance asymmetric bis-phosphane ligands. Choose 1,1'-diacetylferrocene over mono-substituted ferrocenes when unmatched electronic, steric, and catalytic performance is demanded. Procure with confidence for fuel cell R&D, chiral ligand synthesis, and stealth composite development.

Molecular Formula C14H14FeO2
Molecular Weight 270.10 g/mol
Cat. No. B7825690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Diacetylferrocen
Molecular FormulaC14H14FeO2
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESCC(=O)[C]1[CH][CH][CH][CH]1.CC(=O)[C]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;
InChIKeyJNBIZDIDVCJECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Diacetylferrocen for Chemical Research and Industrial Procurement: Core Properties and Applications


1,1'-Diacetylferrocen (CAS 1273-94-5) is an organometallic compound with the molecular formula C₁₄H₁₄FeO₂, consisting of a ferrocene core substituted with two acetyl groups on its cyclopentadienyl rings. It serves as a versatile building block for synthesizing ferrocenyl-based catalysts, ligands, and functional materials, exhibiting reversible one-electron redox behavior with a potential of 490 mV (vs. Fc⁺/⁰) [1]. Its unique reactivity enables the formation of [3]ferrocenophane frameworks via intramolecular Mannich-type coupling, which are precursors to chiral chelate ligands used in asymmetric catalysis [2].

Critical Distinctions: Why 1,1'-Diacetylferrocen Is Not Interchangeable with Other Ferrocene Derivatives


Substituting 1,1'-diacetylferrocen with other ferrocene derivatives such as acetylferrocene, 1,1'-diethylferrocene, or 1,1'-diformylferrocene is not advisable due to significant differences in redox potential, reactivity, and catalytic performance. For instance, 1,1'-diacetylferrocen exhibits a redox potential of 490 mV, which is 220 mV more positive than acetylferrocene, directly influencing its suitability in electron-transfer applications [1]. Furthermore, its reactivity toward hydrogen peroxide and its behavior as a corrosion inhibitor are distinct from other derivatives, leading to different outcomes in oxidative environments [2]. As a precursor to FeₓN@RGO electrocatalysts, 1,1'-diacetylferrocen yields materials with superior ORR activity compared to commercial Pt/C, a property not shared by all ferrocene derivatives [3]. Therefore, the specific electronic and steric properties of the acetyl substituents in 1,1'-diacetylferrocen dictate its unique performance profile, making it irreplaceable in targeted applications.

Quantitative Differentiation of 1,1'-Diacetylferrocen: A Data-Driven Comparison with Closest Analogs


1,1'-Diacetylferrocen Exhibits a 220 mV Higher Redox Potential than Acetylferrocene

1,1'-Diacetylferrocen demonstrates a significantly more positive reduction potential compared to its mono-substituted analog, acetylferrocene. In a direct head-to-head comparison using cyclic voltammetry (referenced to Fc⁺/⁰), the reduction potential of 1,1'-diacetylferrocen was measured at 490 mV, while that of acetylferrocene was 270 mV [1]. This 220 mV shift is attributed to the electron-withdrawing effect of the second acetyl group, which stabilizes the reduced form of the diacetylated compound.

Electrochemistry Organometallic Chemistry Redox Potential

1,1'-Diacetylferrocen Accelerates Mild Steel Corrosion in HCl, Unlike 1,1'-Diformylferrocene

The effect of 1,1'-diacetylferrocen on mild steel corrosion is fundamentally different from that of 1,1'-diformylferrocene. In 1 M HCl solution, 1,1'-diacetylferrocen accelerates corrosion, while 1,1'-diformylferrocene acts as a weak inhibitor [1]. In 0.5 M H₂SO₄, the inhibition efficiency order is BIM Fc > Diformyl Fc >> Diacetyl Fc, confirming that 1,1'-diacetylferrocen is the least effective inhibitor among these three ferrocene derivatives [1].

Corrosion Inhibition Materials Science Electrochemical Impedance Spectroscopy

1,1'-Diacetylferrocen Reactivity with Hydrogen Peroxide Differs from 1,1'-Diethylferrocene

The oxidation of 1,1'-diacetylferrocen with hydrogen peroxide in various solvents proceeds through a mechanism distinct from that of 1,1'-diethylferrocene. While both compounds are oxidized by H₂O₂, the electron-withdrawing acetyl groups in 1,1'-diacetylferrocen alter the metal center's electron density, affecting its reactivity and the stability of intermediate ferricenium cations [1]. The study highlights that the electron-donor or electron-acceptor properties of the substituents directly govern the reaction pathway and kinetics.

Oxidation Chemistry Reaction Kinetics Organometallic Chemistry

FeₓN@RGO Electrocatalyst Derived from 1,1'-Diacetylferrocen Outperforms Commercial Pt/C in ORR

An FeₓN@RGO catalyst synthesized from 1,1'-diacetylferrocen demonstrates superior oxygen reduction reaction (ORR) activity compared to a commercial 10% Pt/C catalyst. In acidic media (0.5 M H₂SO₄), the FeₓN@RGO catalyst (FGN-8) exhibited a 433% higher initial electrochemical surface area (ECSA) and a 23 mV more positive onset potential [1]. Furthermore, it showed enhanced stability after 10,000 cycles, surpassing the durability of Pt/C [1].

Electrocatalysis Oxygen Reduction Reaction Fuel Cells

1,1'-Diacetylferrocen Enables Solvent-Free Aldol Condensations with Controllable Mono/Diene Selectivity

1,1'-Diacetylferrocen undergoes solvent-free aldol condensations with aromatic aldehydes in the presence of solid NaOH, yielding either mono- or diene products with good yields that are solely controlled by the reaction stoichiometry [1]. While exact yields are not specified in the abstract, the method is highlighted for its efficiency and selectivity. In contrast, conventional aldol condensations of 1,1'-diacetylferrocen with aliphatic aldehydes in solution often result in significantly lower yields, ranging from only 9% to 18% [2].

Green Chemistry Organic Synthesis Aldol Condensation

1,1'-Diacetylferrocen Exhibits Low Intratracheal Toxicity (LDLo 50 mg/kg) but Classified as Harmful

Toxicological data indicates that the intratracheal LDLo (lowest published lethal dose) for 1,1'-diacetylferrocen in mammals is 50 mg/kg, with observed effects including convulsions, somnolence, and incontinence . While no direct comparative toxicity data for other ferrocene derivatives is readily available in this search, this quantitative value provides a baseline for risk assessment. The compound is also classified under GHS as Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332) and carries the risk phrase R20/21/22 .

Toxicology Safety Data Hazard Assessment

Optimal Use Cases for 1,1'-Diacetylferrocen Based on Demonstrated Differentiation


Precursor for Non-Precious Metal ORR Electrocatalysts in Fuel Cells

1,1'-Diacetylferrocen is uniquely suited as a precursor for synthesizing FeₓN@RGO electrocatalysts that outperform commercial Pt/C in terms of electrochemical surface area, onset potential, and long-term stability. This makes it a strategic material for developing cost-effective and durable cathodes for proton-exchange membrane fuel cells (PEMFCs) and other energy conversion devices. Procurement should prioritize this compound for projects aiming to replace platinum with earth-abundant alternatives [1].

Building Block for Chiral [3]Ferrocenophane Ligands in Asymmetric Catalysis

The intramolecular Mannich condensation of 1,1'-diacetylferrocen with dimethylamine is a well-established route to chiral α-amino[3]ferrocenophanes. These intermediates can be resolved and further functionalized into enantiomerically pure chelate bis-phosphane ligands. These ligands are highly effective in asymmetric alternating carbon monoxide/propene copolymerization and asymmetric hydrogenation reactions. This application leverages the compound's unique ability to form a strained, chiral ferrocenophane framework, which is not achievable with monoacetylated or differently substituted ferrocenes [2].

Component in Chiral Wave-Absorbing Composite Materials

Patented technology utilizes 1,1'-diacetylferrocen in the synthesis of chiral poly-Schiff base salt/graphene composites for electromagnetic wave absorption. The material addresses the limitations of conventional wave absorbers by offering a broader absorption frequency bandwidth and lower density. This application exploits the compound's dual functionality: its ferrocene core contributes magnetic loss properties, while its acetyl groups enable polymerization into a conductive matrix. For R&D in stealth technology and electromagnetic interference shielding, 1,1'-diacetylferrocen provides a specific advantage over non-acetylated ferrocenes in forming the required polymer structure [3].

Precursor for Ferrocenyl-Containing Quinoline Derivatives in Medicinal Chemistry

1,1'-Diacetylferrocen serves as a key starting material in the Friedländer synthesis of quinoline-bearing ferrocene derivatives, which have demonstrated antimalarial, antitumor, fungicidal, and anti-HIV activities. The facile and high-yielding reaction with o-amino aryl aldehydes enables the efficient construction of hybrid molecules that combine the biological activity of quinolines with the unique properties of the ferrocenyl group. This application is specifically enabled by the diacetylferrocene structure, allowing for the introduction of two quinoline units or the controlled synthesis of mono-substituted analogs [4].

Technical Documentation Hub

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